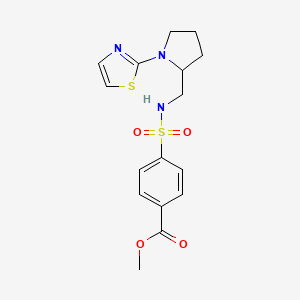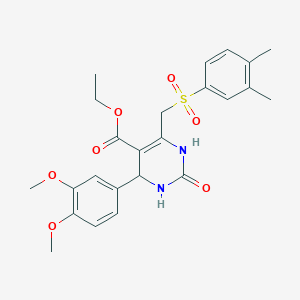
Ethyl 4-(3,4-dimethoxyphenyl)-6-(((3,4-dimethylphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a variety of substituents, including ethyl, dimethoxyphenyl, and dimethylphenylsulfonyl groups.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the various substituents. The pyrimidine ring provides a planar, aromatic, and conjugated system, which would contribute to the stability of the molecule .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of reactions, especially at the nitrogen positions. They can act as bases, forming N-alkylated products, or undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its various substituents. For example, the ethyl group would increase its lipophilicity, while the dimethoxyphenyl and dimethylphenylsulfonyl groups could participate in various intermolecular interactions .Scientific Research Applications
Synthesis and Crystal Growth
Dhandapani et al. (2017) reported the synthesis and crystal growth of a nonlinear optical organic crystal closely related to the compound . This study involved slow evaporation techniques, X-ray diffraction, and spectral analysis to understand the compound's molecular structure and optical properties. The research demonstrated the compound's potential in nonlinear optical applications, emphasizing its structural and electron density analysis through Hirshfeld surface and fingerprint analysis (Dhandapani, S. Manivarman, & S. Subashchandrabose, 2017).
Cascade Transformation
Shutalev et al. (2008) explored the compound's behavior under the influence of strong bases, leading to a novel tricyclic compound through a cascade reaction. This study highlighted the compound's reactivity and potential as a precursor for generating complex molecular structures (Shutalev, A. Fesenko, D. Cheshkov, & Dmitry V. Goliguzov, 2008).
Biginelli Reaction
Harikrishnan et al. (2013) utilized the Biginelli reaction under microwave irradiation in solvent- and catalyst-free conditions to synthesize a series of novel compounds similar to the one . This method showcased an efficient way to create highly functionalized tetrahydropyrimidines, emphasizing the versatility of the compound in synthetic chemistry (Harikrishnan, S. Rajesh, S. Perumal, & A. Almansour, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-6-[(3,4-dimethylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O7S/c1-6-33-23(27)21-18(13-34(29,30)17-9-7-14(2)15(3)11-17)25-24(28)26-22(21)16-8-10-19(31-4)20(12-16)32-5/h7-12,22H,6,13H2,1-5H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGSECYXCMHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)CS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-dimethoxyphenyl)-6-(((3,4-dimethylphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2961304.png)
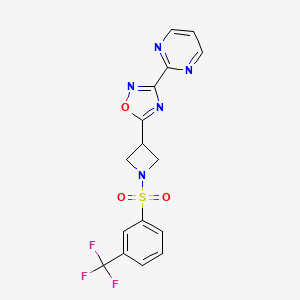

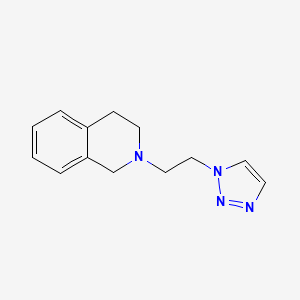
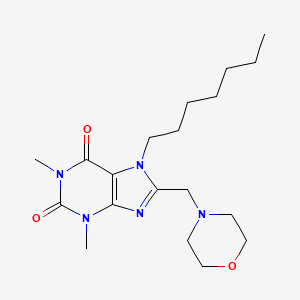
![trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride](/img/structure/B2961315.png)
![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride](/img/structure/B2961316.png)
![3-(3-hydroxypropyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961317.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2961320.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2961322.png)
![[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine](/img/no-structure.png)

